molecular formula C20H22N2O2 B14003116 2-(Fmoc-aminomethyl)pyrrolidine CAS No. 1131622-58-6

2-(Fmoc-aminomethyl)pyrrolidine

Cat. No.: B14003116
CAS No.: 1131622-58-6
M. Wt: 322.4 g/mol
InChI Key: ZURJXUMOPDWDAQ-UHFFFAOYSA-N
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Description

2-(Fmoc-aminomethyl)pyrrolidine is a pyrrolidine derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its aminomethyl substituent. The Fmoc group serves as a temporary protective moiety for primary amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) while preserving acid-labile functional groups . This compound is structurally characterized by a five-membered pyrrolidine ring with an aminomethyl group at the 2-position, which is critical for its applications in peptide synthesis, drug discovery, and molecular recognition. The Fmoc group enhances solubility in organic solvents and prevents undesired side reactions during solid-phase synthesis .

Key applications include:

  • Peptide synthesis: As a building block for introducing constrained pyrrolidine motifs into peptide backbones, improving conformational stability .
  • Pharmaceutical intermediates: Used in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and protease inhibitors .

Properties

CAS No.

1131622-58-6

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-amino-2-pyrrolidin-2-ylacetate

InChI

InChI=1S/C20H22N2O2/c21-19(18-10-5-11-22-18)20(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19,22H,5,10-12,21H2

InChI Key

ZURJXUMOPDWDAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • The core pyrrolidine scaffold is typically functionalized at the 2-position with an aminomethyl group.
  • The amino group is then protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to yield the target compound.

Detailed Synthetic Route

Based on literature precedents for related Fmoc-protected aminomethyl prolines and pyrrolidines, the preparation generally follows these steps:

  • Synthesis of 2-aminomethylpyrrolidine:
    This intermediate can be prepared by reductive amination or substitution reactions on suitably functionalized pyrrolidine derivatives.

  • Protection of the Amino Group with Fmoc:
    The free amine of 2-aminomethylpyrrolidine is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine in a suitable solvent (e.g., dioxane/water or dichloromethane). The reaction proceeds via nucleophilic attack of the amine on the Fmoc-Cl, forming the carbamate linkage.

  • Purification and Characterization:
    The crude product is purified by column chromatography or recrystallization. The purity and structure are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Reaction Conditions and Optimization

  • The Fmoc protection step is typically carried out at room temperature under inert atmosphere to prevent side reactions.
  • Solvent polarity affects the reaction rate and yield; polar aprotic solvents such as DMF or dioxane are preferred.
  • Bases like triethylamine or sodium bicarbonate are used to neutralize HCl generated during the reaction.
  • Reaction times vary from 1 to several hours depending on scale and conditions.

Alternative Approaches and Modifications

  • Stereoselective syntheses of related Fmoc-protected aminomethylprolines have been reported, involving multi-step routes with overall yields ranging from 12% to 33% over 8-9 steps, including stereochemical control at the 2- and 5-positions of the pyrrolidine ring.
  • Modifications in protecting groups (e.g., Boc instead of Fmoc) and substitution patterns on the pyrrolidine ring can be tailored to influence conformation and reactivity.

Analysis of Fmoc Group Removal and Stability

Understanding the Fmoc protection is incomplete without considering its removal, which is relevant for synthetic planning:

  • The Fmoc group is typically removed under mild basic conditions using secondary amines such as piperidine or pyrrolidine in polar solvents like DMF or NMP.
  • Pyrrolidine has been identified as an efficient base for Fmoc removal in less polar solvent mixtures, expanding solvent options for peptide synthesis.
  • Care must be taken with pyrrolidine due to its higher nucleophilicity compared to piperidine, which can lead to side reactions such as pyrrolidide formation and diketopiperazine (DKP) formation, especially in sequences prone to aspartimide formation.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Aminomethylation of Pyrrolidine Reductive amination or substitution Various (e.g., MeOH, THF) Ambient Hours Intermediate step, stereochemistry critical
Fmoc Protection 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (TEA or NaHCO3) Dioxane/water, DCM, or DMF Room temp 1-4 hours Carbamate formation, mild conditions
Purification Column chromatography or recrystallization - - - Confirmed by NMR, MS

Research Findings and Literature Support

  • Bartuschat et al. (2019) described the stereoselective synthesis of Fmoc-protected aminomethylprolines, which are structurally related to 2-(Fmoc-aminomethyl)pyrrolidine, with detailed synthetic routes and yields.
  • Studies on Fmoc removal kinetics and solvent effects highlight the importance of solvent choice and base selection for efficient synthesis and deprotection steps.
  • The nucleophilicity of pyrrolidine compared to piperidine influences both the efficiency of Fmoc removal and the side product profile, which is critical for high-purity peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Fmoc-aminomethyl)pyrrolidine undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or pyrrolidine in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Substitution Reactions:

    Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with carboxyl groups to form amide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine or pyrrolidine in DMF or DMSO.

    Substitution: Various nucleophiles in organic solvents.

    Coupling: Carbodiimides or other coupling agents in the presence of bases.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields aminomethylpyrrolidine.

    Substitution: Introduction of new functional groups on the aminomethyl moiety.

    Coupling: Formation of peptide bonds with carboxyl-containing compounds.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc-Removal: Pyrrolidine is utilized as an efficient base for Fmoc-removal in less polar solvent mixtures, which favors coupling reactions . It serves as an alternative to piperidine for Fmoc-removal, expanding the solvent space for green solid-phase peptide synthesis .
  • Alternative Base: Pyrrolidine can be used in solvent mixtures like dimethyl sulfoxide/ethyl acetate (1:9) and N-butylpyrrolidone/1,3-dioxolane (2:8 and 4:6) . The use of pyrrolidine with less polar binary solvent mixtures results in crude peptide purities comparable to or better than those achieved with piperidine .
  • Side Reaction Evaluation: Using pyrrolidine in Fmoc-removal can influence side reactions such as diketopiperazine (DKP) and aspartimide formation .

Data Table: Comparison of Piperidine and Pyrrolidine in Fmoc-Removal

Target peptide (%)Aspartimide (%)Pyrrolidides (%)Target peptide β-isomer (%)
DMF (piperidine)8668e0.3
DMF (pyrrolidine)292692.8
DMSO/EtOAc (1:9)732253.1
DMSO/EtOAc (4:6)572414.4
DMSO/DOL (3:7)632353.5
DMSO/DOL (4:6)572413.7
DMSO/2-Me-THF (3:7)622364.1
DMSO/2-Me-THF (4:6)582402.0
NBP/DOL (2:8)782202.1
NBP/DOL (4:6)712272.8

Synthesis of Peptides and Peptidomimetics

  • Functionalized Bis-Peptides: 2-(Fmoc-aminomethyl)pyrrolidine can be used in the synthesis of functionalized bis-peptides, which are oligomeric, diketopiperazine-based peptidomimetics . These bis-peptides can mimic the bound conformation of protein domains, such as the p53 α-helical domain binding to hDM2 .
  • Foldamers: It can be utilized in creating foldamers with controlled structures through functional triamino acids. For example, (2R,3R,4R)-1-((R)-1-phenylethyl)-3-amino-4-(aminomethyl)-2-methylpyrrolidine-3- can be used to synthesize foldamers exhibiting intramolecular hydrogen-bond interactions .

Synthesis of Trifluoromethyl Pyrimidine Derivatives

  • Antifungal, Insecticidal, and Anticancer Agents: 2-(Fmoc-aminomethyl)pyrrolidine derivatives are used in the synthesis of trifluoromethyl pyrimidine derivatives . These compounds have shown in vitro antifungal activity against various fungi, moderate insecticidal activities, and anticancer activities .

Other Applications and Chemical Reactions

  • N-Methylated Amino Acids: In the synthesis of N-methylated amino acids, 2-chlorotrityl chloride (2-CTC) resin is used as a temporary protective group .
  • Antimicrobial Activity: Derivatives of 2-formylphenylboronic acids, synthesized using pyrrolidine scaffolds, exhibit antimicrobial activity against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus .

Mechanism of Action

The primary mechanism of action of 2-(Fmoc-aminomethyl)pyrrolidine involves its role as a protected intermediate in chemical synthesis. The Fmoc group protects the aminomethyl moiety from unwanted reactions, allowing for selective deprotection and subsequent functionalization. The compound’s reactivity is largely determined by the presence of the Fmoc group, which can be removed under basic conditions to reveal the free amine.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Key Substituents Biological Activity/Application Key Findings References
2-(Fmoc-aminomethyl)pyrrolidine Fmoc-protected aminomethyl group Peptide synthesis, nAChR ligands High solubility, selective deprotection; used in α4β2-nAChR ligand synthesis
2-(Hydroxymethyl)pyrrolidine Hydroxymethyl group Molecular recognition, dye synthesis Trans-configuration of substituents; limited pharmacological use
N-Methyl-pyrrolidine (Compound 24) N-Methyl group α4β2-nAChR ligands Subnanomolar binding affinity; stereoselectivity (S-configuration preferred)
D-Proline derivative (Compound 31) D-Proline scaffold Protease inhibition 9-fold lower potency compared to L-proline analogues
2-(Furan-2-yl)pyrrolidine (Compound 4) Furan-2-yl substituent Anti-inflammatory agents Moderate α4β2-nAChR binding; scaffold for hybrid ligands

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data for Selected Compounds

Compound Target (nAChR Subtype) Binding Affinity (Ki) Selectivity (β2* vs. β4*) Notes References
2-(Fmoc-aminomethyl)pyrrolidine α4β2 Not reported N/A Intermediate for high-affinity ligands
N-Methyl-pyrrolidine (Compound 24) α4β2 0.8 nM >100-fold Optimal stereochemistry (S-configuration)
Piperidine analogue (Compound 25) α4β2 120 nM <10-fold 150-fold lower affinity vs. pyrrolidine
2,5-Dimethylpyrrolidine (Compound 30) Protease IC50 = 12 nM N/A Comparable to parent compound 4
  • Stereochemical Impact : The (S)-configuration of the pyrrolidine ring in N-methyl derivatives (e.g., Compound 24) enhances binding affinity by 70-fold compared to diastereomers .
  • Ring Size Effects : Piperidine analogues (six-membered ring) show significantly reduced affinity due to steric clashes in the nAChR binding pocket .

Market and Industrial Relevance

  • 2-(Hydroxymethyl)pyrrolidine is widely used in industrial dye synthesis, with a global market dominated by Asian manufacturers .
  • Fmoc-protected pyrrolidines are niche products, primarily supplied by specialty chemical companies (e.g., Combi-Blocks, Amadis Chemical) for research-scale peptide synthesis .

Biological Activity

2-(Fmoc-aminomethyl)pyrrolidine is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis, serving as a protective group for amino acids. This article delves into the biological activity of 2-(Fmoc-aminomethyl)pyrrolidine, exploring its mechanisms, applications, and relevant research findings.

  • IUPAC Name: 2-(Fmoc-aminomethyl)pyrrolidine
  • CAS Number: 1131622-58-6
  • Molecular Formula: C14H17N3O2
  • Molecular Weight: 245.30 g/mol
PropertyValue
IUPAC Name2-(Fmoc-aminomethyl)pyrrolidine
CAS Number1131622-58-6
Molecular FormulaC14H17N3O2
Molecular Weight245.30 g/mol

Biological Activity

Research indicates that 2-(Fmoc-aminomethyl)pyrrolidine exhibits various biological activities, particularly in the fields of cancer research and enzyme inhibition.

Antitumor Activity

A study highlighted the antitumor effects of pyrrolidine derivatives, including those similar to 2-(Fmoc-aminomethyl)pyrrolidine. For instance, a related compound demonstrated a significant growth inhibitory ratio (GIR) against tumor cells in vivo, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit metalloproteases, which are enzymes implicated in various pathological conditions such as cancer metastasis and cardiovascular diseases. Pyrrolidine derivatives have shown promise as inhibitors of endothelin-converting enzyme (ECE), which plays a role in vasoconstriction and blood pressure regulation .

The biological activity of 2-(Fmoc-aminomethyl)pyrrolidine can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may modulate the activity of various enzymes, including metalloproteases.
  • Cell Signaling Pathways : It can influence pathways related to apoptosis and cell cycle regulation, which are crucial in cancer progression.

Case Studies

Several case studies have demonstrated the efficacy of pyrrolidine derivatives:

  • Antitumor Efficacy : In a study involving mice with implanted tumors, a related pyrrolidine complex showed a remarkable reduction in tumor growth, with a GIR of 97% at specific dosages .
  • Metalloprotease Inhibition : Research on pyrrolidine derivatives indicated their potential as therapeutic agents for conditions associated with excessive metalloprotease activity, further supporting their role in drug development for cardiovascular diseases .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Fmoc-aminomethyl)pyrrolidine, and how is purity optimized?

Methodological Answer: 2-(Fmoc-aminomethyl)pyrrolidine is typically synthesized via a multi-step process involving:

Protection of the pyrrolidine amine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃/DMF) .

Functionalization at the 2-position using chloromethylation or reductive amination to introduce the aminomethyl group.

Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Critical purity checks involve HPLC-MS (>95% purity threshold) and ¹H/¹³C NMR to confirm the absence of deprotection byproducts (e.g., free pyrrolidine) .

Q. Which analytical techniques are essential for characterizing 2-(Fmoc-aminomethyl)pyrrolidine?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Fmoc protection at the pyrrolidine nitrogen) and stereochemical integrity. Key signals include:
    • Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet, 8H).
    • Pyrrolidine CH₂ groups: δ 1.8–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~377.4 g/mol).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of Fmoc carbamate) and ~1530 cm⁻¹ (N-H bend) confirm functional groups .

Advanced Research Questions

Q. How does the stereochemistry of 2-(Fmoc-aminomethyl)pyrrolidine influence peptide secondary structure?

Methodological Answer: The 2-aminomethyl group’s stereochemistry (R vs. S configuration) affects peptide backbone conformation:

  • Cis vs. trans amide bonds : (S)-configured derivatives promote cis-amide bonds, stabilizing β-turn structures in peptides .
  • Aggregation prevention : Steric hindrance from the Fmoc group and aminomethyl side chain reduces β-sheet formation, critical for synthesizing soluble amyloidogenic peptides .
    To study this, use circular dichroism (CD) to monitor α-helix/β-sheet ratios and molecular dynamics simulations (e.g., AMBER force field) to model conformational preferences .

Q. What strategies minimize racemization during solid-phase peptide synthesis (SPPS) using 2-(Fmoc-aminomethyl)pyrrolidine?

Methodological Answer: Racemization occurs during Fmoc deprotection (piperidine/DMF) or coupling (DIC/HOBt). Mitigation strategies include:

  • Low-temperature coupling : Perform reactions at 4°C to slow base-induced epimerization .
  • Additives : Use 0.1 M HOBt or Oxyma Pure in DMF to suppress racemization during activation .
  • Monitoring : Analyze diastereomer ratios via reverse-phase HPLC (C18, 0.1% TFA gradient) after cleaving a small resin aliquot .

Q. How can researchers resolve contradictions in NMR data for 2-(Fmoc-aminomethyl)pyrrolidine derivatives?

Methodological Answer: Discrepancies in NMR signals (e.g., split peaks for CH₂ groups) may arise from:

  • Dynamic rotational restriction : The Fmoc group imposes steric hindrance, causing slow rotation of the pyrrolidine ring. Use variable-temperature (VT) NMR (e.g., 25–60°C in DMSO-d₆) to coalesce split signals .
  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents stabilize specific conformers .

Experimental Design and Data Analysis

Q. Designing a peptide synthesis protocol with 2-(Fmoc-aminomethyl)pyrrolidine: How to optimize coupling efficiency?

Methodological Answer:

  • Coupling agents : Use DIC/Oxyma Pure (1:1 molar ratio) for >90% efficiency, monitored by Kaiser test (ninhydrin) .
  • Solvent selection : DMF > NMP for swelling resin and dissolving hydrophobic derivatives.
  • Double coupling : Repeat activation for sterically hindered residues (e.g., after incorporating bulky amino acids) .

Q. What computational tools predict the solubility and aggregation propensity of peptides containing 2-(Fmoc-aminomethyl)pyrrolidine?

Methodological Answer:

  • Aggrescan3D : Predicts aggregation-prone regions based on amino acid sequence and solvent accessibility .
  • Rosetta : Models peptide folding energetics, including effects of pyrrolidine-derived conformational constraints .
  • Experimental validation : Pair computational data with dynamic light scattering (DLS) to measure hydrodynamic radius changes during aggregation .

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